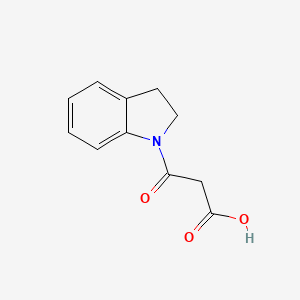
3-(1-Indolinyl)-3-oxopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Indolinyl)-3-oxopropionic acid, also known as indole-3-pyruvic acid (IPA), is an organic compound that belongs to the class of indole derivatives. IPA is a key intermediate in the biosynthesis of the plant hormone auxin, which plays a vital role in plant growth and development. In recent years, IPA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mecanismo De Acción
The mechanism of action of IPA is complex and involves multiple pathways. In plants, IPA acts as a precursor for the synthesis of the plant hormone auxin, which regulates various physiological processes such as cell elongation, root development, and fruit ripening. In humans, IPA has been found to modulate various signaling pathways, including the NF-κB and Nrf2 pathways, which play a crucial role in inflammation and oxidative stress.
Biochemical and Physiological Effects
IPA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. IPA has also been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IPA is its versatility and potential applications in various fields. IPA is relatively easy to synthesize and can be used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds. However, one of the limitations of IPA is its instability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are numerous future directions for research on IPA. One potential area of research is the development of new methods for the synthesis of IPA, which could improve its stability and make it easier to work with in lab experiments. Another area of research is the identification of new applications for IPA, such as its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the complex mechanisms of action of IPA and its potential interactions with other signaling pathways.
Métodos De Síntesis
IPA can be synthesized through various methods, including chemical synthesis and biological methods. The chemical synthesis of IPA involves the reaction of indole and pyruvic acid in the presence of a catalyst. The biological synthesis of IPA involves the use of microorganisms such as bacteria and fungi, which produce IPA through the tryptophan biosynthesis pathway.
Aplicaciones Científicas De Investigación
IPA has been extensively studied for its potential applications in various fields. In agriculture, IPA has been shown to promote plant growth and enhance crop yield. In medicine, IPA has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. IPA has also been used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds.
Propiedades
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-11(14)15)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXYSXLKTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindol-1-yl)-3-oxopropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

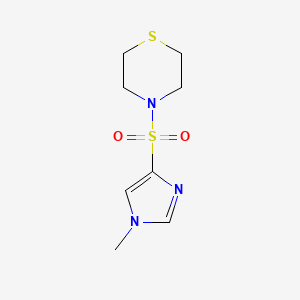
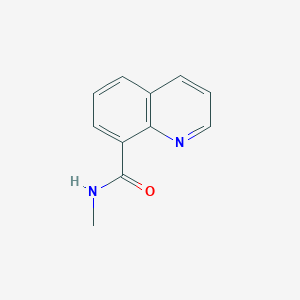

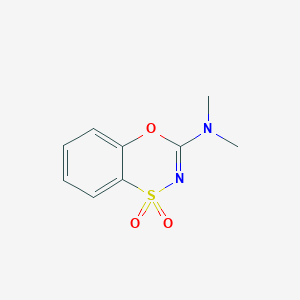
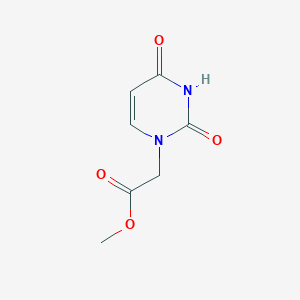
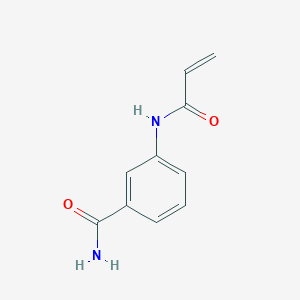

![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
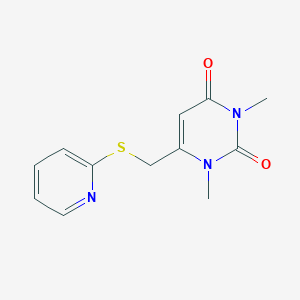
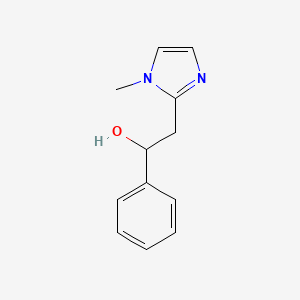
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)